tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13752013
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O3 |
|---|---|
| Molecular Weight | 284.39 g/mol |
| IUPAC Name | tert-butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-9-4-12(11-17)10-16-7-5-13(18)6-8-16/h12-13,18H,4-11H2,1-3H3 |
| Standard InChI Key | IXFTWRWVZCEWBR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN2CCC(CC2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN2CCC(CC2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) connected to a 4-hydroxypiperidine ring (a six-membered nitrogen heterocycle with a hydroxyl group at the fourth position) through a methylene (-CH₂-) linker. The Boc group (-OC(=O)OC(C)(C)₃) at the pyrrolidine nitrogen enhances steric protection and modulates solubility .
Key structural features:
-
Pyrrolidine ring: Provides conformational rigidity and serves as a scaffold for functionalization.
-
4-Hydroxypiperidine: Introduces hydrogen-bonding capability via the hydroxyl group, influencing intermolecular interactions .
-
Boc group: Improves stability during synthetic manipulations, particularly in peptide coupling reactions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₈N₂O₃ | |
| Molecular Weight | 284.39 g/mol | |
| IUPAC Name | tert-butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN2CCC(CC2)O | |
| PubChem CID | 129314487 | |
| Solubility (Predicted) | Moderately polar solvents (e.g., DMSO, methanol) | - |
The compound’s solubility is influenced by its polar hydroxyl and carbamate groups, balanced by the hydrophobic tert-butyl moiety. This amphiphilic nature makes it suitable for reactions in both organic and aqueous-organic mixed solvents .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves multi-step protocols, leveraging Boc protection and nucleophilic substitution reactions.
Key Steps:
-
Boc Protection of Pyrrolidine:
Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form tert-butyl pyrrolidine-1-carboxylate. -
Methylene Bridging via Aza-Michael Addition:
The Boc-protected pyrrolidine undergoes alkylation with a suitable electrophile (e.g., chloromethylpiperidine derivative). Recent studies highlight the use of 4-hydroxypiperidine in aza-Michael additions, yielding 3-(4-hydroxypiperidin-1-yl)methyl derivatives with ~70% efficiency . -
Hydroxyl Group Introduction:
The 4-hydroxypiperidine moiety is either pre-functionalized or introduced via post-synthetic oxidation. For instance, catalytic hydrogenation of a ketone intermediate can yield the hydroxyl group .
Optimization Considerations:
-
Reaction Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility profiles .
-
Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s dual heterocyclic structure makes it a versatile intermediate in synthesizing bioactive molecules:
-
Antipsychotic Agents: Piperidine-pyrrolidine hybrids are explored for dopamine receptor modulation .
-
Enzyme Inhibitors: The hydroxyl group facilitates hydrogen bonding with target enzymes, such as kinases or proteases.
Case Study: NMDA Receptor Antagonists
Derivatives of this compound have been evaluated for N-methyl-D-aspartate (NMDA) receptor antagonism, a target for neurodegenerative diseases. The hydroxyl group enhances blood-brain barrier permeability, while the Boc group allows for controlled deprotection during prodrug synthesis .
Disposal Guidelines
Waste material should be incinerated or treated via approved chemical degradation protocols to prevent environmental release .
Future Directions and Research Gaps
Stereochemical Elucidation
The compound’s stereoisomerism remains underexplored. Future studies should employ chiral chromatography or asymmetric synthesis to isolate enantiomers and evaluate their pharmacological profiles .
Green Chemistry Approaches
Current synthesis routes rely on hazardous solvents (e.g., DCM). Alternatives such as ethanol-water mixtures or mechanochemical methods could reduce environmental impact .
Target Identification
Proteomic studies are needed to map the compound’s interactions with biological targets, leveraging techniques like affinity chromatography or crystallography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume